3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Overview
Description
3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with cardiovascular drugs and agrochemicals .
Mode of Action
It is known that some 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an indanone derivative under acidic conditions to yield the desired pyridazinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridazinone ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 3-(4-oxophenyl)-5H-indeno[1,2-c]pyridazin-5-one.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A parent compound with similar pharmacological activities.
Indenopyridazine: Another heterocyclic compound with a similar structure but different substituents.
Hydroxyphenyl derivatives: Compounds with similar hydroxyl group functionalities.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-11-7-5-10(6-8-11)15-9-14-16(19-18-15)12-3-1-2-4-13(12)17(14)21/h1-9,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDCPMSDPKIAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878099 |
Source
|
Record name | 1,2-DIAZA-9-FLUORENONE,3-(P-HYDROXYPHENYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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